S-cyclohexyl cyclohexanesulfinothioate
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Overview
Description
S-cyclohexyl cyclohexanesulfinothioate is an organic compound with the molecular formula C12H22OS2 It is known for its unique structural properties, which include a cyclohexyl group attached to a cyclohexanesulfinothioate moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of S-cyclohexyl cyclohexanesulfinothioate typically involves the reaction of cyclohexyl thiol with cyclohexyl sulfinyl chloride. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:
Cyclohexyl thiol+Cyclohexyl sulfinyl chloride→S-cyclohexyl cyclohexanesulfinothioate
The reaction is usually performed in an inert atmosphere, such as nitrogen or argon, to prevent oxidation. The reaction mixture is stirred at a low temperature to control the exothermic nature of the reaction. After the reaction is complete, the product is purified using standard techniques such as recrystallization or column chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent product quality and yield. The use of automated systems allows for precise control of reaction parameters, such as temperature, pressure, and reactant concentrations. This ensures the efficient and scalable production of the compound.
Chemical Reactions Analysis
Types of Reactions
S-cyclohexyl cyclohexanesulfinothioate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the reaction conditions.
Reduction: Reduction reactions can convert the sulfinothioate group to a thiol or sulfide.
Substitution: The compound can undergo nucleophilic substitution reactions, where the sulfinothioate group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines, alcohols, or thiols can be used in substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols and sulfides.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
S-cyclohexyl cyclohexanesulfinothioate has found applications in several areas of scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of sulfur-containing compounds.
Biology: The compound is studied for its potential biological activity, including its interaction with enzymes and proteins.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of new drugs.
Industry: It is used in the production of specialty chemicals and materials, including polymers and coatings.
Mechanism of Action
The mechanism of action of S-cyclohexyl cyclohexanesulfinothioate involves its interaction with molecular targets such as enzymes and proteins. The compound can act as an inhibitor or activator of specific enzymes, depending on its structure and the nature of the target. The sulfinothioate group is particularly reactive, allowing the compound to form covalent bonds with nucleophilic residues in proteins, thereby modulating their activity.
Comparison with Similar Compounds
Similar Compounds
Cyclohexyl isothiocyanate: Similar in structure but contains an isothiocyanate group instead of a sulfinothioate group.
Cyclohexyl thiol: Contains a thiol group instead of a sulfinothioate group.
Cyclohexyl sulfinyl chloride: Contains a sulfinyl chloride group instead of a sulfinothioate group.
Uniqueness
S-cyclohexyl cyclohexanesulfinothioate is unique due to the presence of both cyclohexyl and sulfinothioate groups, which confer distinct reactivity and properties. This makes it a valuable compound for various applications in research and industry.
Properties
Molecular Formula |
C12H22OS2 |
---|---|
Molecular Weight |
246.4 g/mol |
IUPAC Name |
cyclohexylsulfinylsulfanylcyclohexane |
InChI |
InChI=1S/C12H22OS2/c13-15(12-9-5-2-6-10-12)14-11-7-3-1-4-8-11/h11-12H,1-10H2 |
InChI Key |
VWEVDSRWQSDKAA-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(CC1)SS(=O)C2CCCCC2 |
Origin of Product |
United States |
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